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molecular formula C8H14FN B2520471 4-Fluorobicyclo[2.2.2]octan-1-amine CAS No. 78385-91-8

4-Fluorobicyclo[2.2.2]octan-1-amine

Cat. No. B2520471
M. Wt: 143.205
InChI Key: UIPHMWMHKQUAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828994B2

Procedure details

157 mg of 4-fluorobicyclo[2.2.2]oct-1-ylamine hydrochloride were initially charged in 2 ml of dichloromethane, and then 174 mg of 1,1′-thiocarbonyldiimidazole and 0.172 ml of triethylamine were added. After stirring at room temperature for 30 minutes, the batch was admixed with a mixture of 10 ml of diethyl ether and 10 ml of n-pentane, and washed with water. The organic phase was dried over MgSO4 and concentrated by rotary evaporation, and the residue was dissolved in 1.5 ml of NMP. This solution was added to a suspension of 146 mg of 1-(1-hydroxy-1-methyl-ethyl)cyclopropanesulfonamide and 101 mg of potassium tert-butoxide in 1.5 ml of NMP. After stirring for 1 hour, 149 mg of N-bromosuccinimide were added and the resulting reaction solution was stirred again for 1 hour. The reaction mixture was admixed with 40 ml of water and extracted three times with 15 ml of ethyl acetate. The combined organic phases were washed with 1 N aqueous potassium hydrogensulfate solution and twice with saturated aqueous sodium chloride solution, dried over MgSO4 and concentrated by rotary evaporation. The residue was purified in a purification laboratory by means of preparative HPLC, and the product-containing fractions were lyophilized. This gave the product (9.1 mg) with a molecular weight of 330.4 g/mol (C15H23FN2O3S); MS (ESI): m/e=331 (M+H+).
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
0.172 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]12[CH2:10][CH2:9][C:6]([NH2:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4]2.C(N1C=CN=C1)(N1C=CN=C1)=S.C(N(CC)CC)C.C(OCC)C>ClCCl.O.CCCCC>[NH2:11][C:6]12[CH2:9][CH2:10][C:3]([F:2])([CH2:8][CH2:7]1)[CH2:4][CH2:5]2 |f:0.1|

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
Cl.FC12CCC(CC1)(CC2)N
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
174 mg
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.172 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1.5 ml of NMP
ADDITION
Type
ADDITION
Details
This solution was added to a suspension of 146 mg of 1-(1-hydroxy-1-methyl-ethyl)cyclopropanesulfonamide and 101 mg of potassium tert-butoxide in 1.5 ml of NMP
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
149 mg of N-bromosuccinimide were added
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
STIRRING
Type
STIRRING
Details
was stirred again for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 15 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 1 N aqueous potassium hydrogensulfate solution and twice with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified in a purification laboratory by means of preparative HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC12CCC(CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 mg
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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